![molecular formula C23H32N4O4S B2685603 N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946316-91-2](/img/structure/B2685603.png)
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H32N4O4S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Receptor Antagonism
Adenosine A2B Receptor Antagonists : A study developed sulfonamide structures as potent adenosine A2B receptor antagonists. A new synthesis method was developed due to challenges in standard sulfonamide formation techniques. One compound exhibited high selectivity and potency at A2B receptors, with significant implications for therapeutic applications (Luo et al., 2006).
Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides or benzene-sulfonamides revealed their potential as selective class III agents for cardiac electrophysiological activity. This indicates the importance of the sulfonamide group in cardiac applications (Morgan et al., 1990).
5-HT6 Serotonin Receptor Antagonists : Studies have identified compounds with N,N-(dimethylamino)ethyl side chains as potent antagonists for the 5-HT6 serotonin receptor, demonstrating potential for treating disorders associated with this receptor (Mesquida et al., 2009).
Biological Activity and Therapeutic Potential
Antibacterial and Antifungal Activity : Research has shown that sulfonamide-derived compounds, including specific sulfonamide structures, exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan & Shad, 2011).
Anti-Inflammatory Applications : Synthesized sulfonamides bearing a 1,4-benzodioxin ring demonstrated potential as therapeutic agents for inflammatory ailments. These compounds showed inhibitory activity against various bacterial strains and lipoxygenase, an enzyme associated with inflammation (Abbasi et al., 2017).
Molecular Tautomerism in Medicinal Chemistry : Investigation of tautomeric behavior of specific sulfonamide derivatives contributes to understanding their pharmaceutical and biological activities. This is crucial for the development of drugs targeting certain diseases (Erturk et al., 2016).
Synthesis and Spectroscopy
Solvatochromic Dyes in Biological Studies : The synthesis of specific sulfonamides has led to the development of solvatochromic dyes with strong solvent-dependent fluorescence. These dyes are valuable in biological research for studying various events and processes (Diwu et al., 1997).
Antimicrobial Agents Synthesis : Novel thiazolidinone derivatives have been synthesized, showing significant antimicrobial activity. This underscores the versatility of sulfonamide derivatives in synthesizing agents to combat microbial infections (Patel et al., 2012).
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4S/c1-25(2)19-6-4-18(5-7-19)21(27-12-10-26(3)11-13-27)17-24-32(28,29)20-8-9-22-23(16-20)31-15-14-30-22/h4-9,16,21,24H,10-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUIZEVXRCCPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
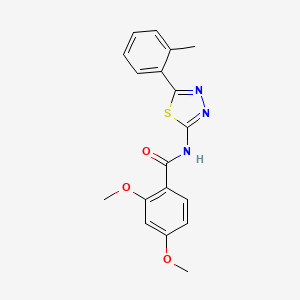

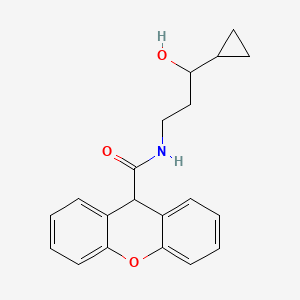
![2-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2685525.png)

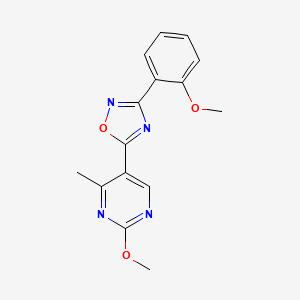

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)
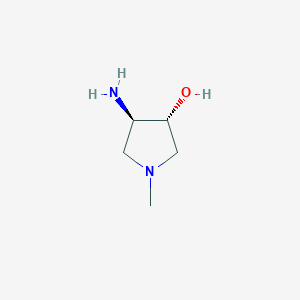
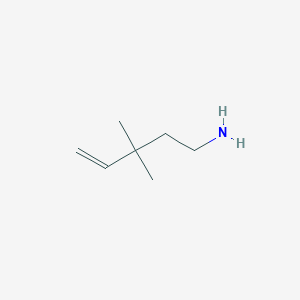

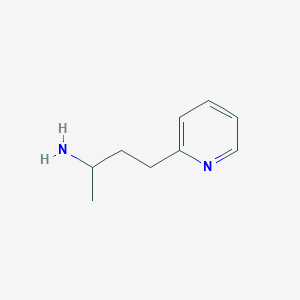

![3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2685543.png)
